molecular formula C18H17ClN2O B8453766 5-Chloro-N,N,2-trimethyl-3-phenyl-2H-isoindole-1-carboxamide CAS No. 61295-29-2

5-Chloro-N,N,2-trimethyl-3-phenyl-2H-isoindole-1-carboxamide

Cat. No. B8453766
M. Wt: 312.8 g/mol
InChI Key: DKYXAVUKDFRHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04090027

Procedure details

A suspension of 9.0 g. of 5-chloro-2-methyl-3-phenylisoindole-1-carboxylic acid methylamide in 120 ml. of dimethylformamide is treated under argon at 0° C. with 5.0 g. of potassium tert. butylate and then stirred in an ice-bath for 30 minutes. At 0°-5° C. there are added 8 ml. of methyl iodide in one batch, the mixture is subsequently stirred for 2 hours at room temperature and poured onto 2 liters of ice-water. After the addition of 100 g. of sodium chloride, the separated oil is extracted with methylene chloride. The organic phase is washed with a solution of sodium chloride, dried over sodium sulfate and concentrated to dryness under reduced pressure. The oily residue is dissolved in 200 ml. of hot hexane. The solution obtained is cooled in an ice-bath, colorless crystals separating, and there is obtained 5-chloro-2-methyl-3-phenylisoindole-1-carboxylic acid dimethylamide having a melting point of 86°-88° C.
Name
5-chloro-2-methyl-3-phenylisoindole-1-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert. butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:21])[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:8]2[C:13]=1[CH:12]=[CH:11][C:10]([Cl:14])=[CH:9]2)=[O:4].[CH3:22]I>CN(C)C=O>[CH3:1][N:2]([CH3:22])[C:3]([C:5]1[N:6]([CH3:21])[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:8]2[C:13]=1[CH:12]=[CH:11][C:10]([Cl:14])=[CH:9]2)=[O:4]

Inputs

Step One
Name
5-chloro-2-methyl-3-phenylisoindole-1-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)C
Step Two
Name
potassium tert. butylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 9.0 g
ADDITION
Type
ADDITION
Details
At 0°-5° C. there are added 8 ml
ADDITION
Type
ADDITION
Details
After the addition of 100 g
EXTRACTION
Type
EXTRACTION
Details
of sodium chloride, the separated oil is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with a solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 200 ml
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
colorless crystals separating

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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